8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate
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Overview
Description
8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate is a complex organic compound with a molecular formula of C16H25NO4 and a molecular weight of 295.37 g/mol. This compound belongs to the class of spiro compounds, which are characterized by their unique bicyclic structures where two rings are joined at a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable diester precursor under acidic conditions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, temperature, and pressure are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate can be used to study enzyme inhibition and receptor binding. Its structural complexity allows for the exploration of biological interactions at the molecular level.
Medicine: This compound has potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
8-tert-Butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate: A closely related compound with a similar structure but lacking the double bond in the spirocyclic ring.
8-tert-Butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylic acid: Another related compound with a carboxylic acid group instead of the ester group.
Uniqueness: 8-tert-Butyl 2-methyl 8-azaspiro[4.5]dec-1-ene-2,8-dicarboxylate is unique due to its double bond in the spirocyclic ring, which can influence its reactivity and biological activity compared to its similar counterparts.
This comprehensive overview provides a detailed understanding of 8-tert-Butyl 2-methyl 8-azaspiro[45]dec-1-ene-2,8-dicarboxylate, from its synthesis to its applications in various fields
Properties
IUPAC Name |
8-O-tert-butyl 3-O-methyl 8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-15(2,3)21-14(19)17-9-7-16(8-10-17)6-5-12(11-16)13(18)20-4/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHYLCNWUSJPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=C2)C(=O)OC)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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